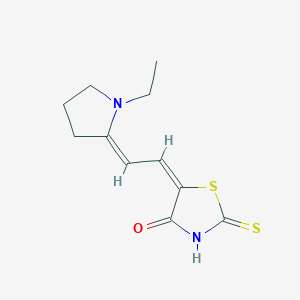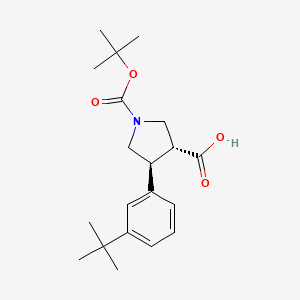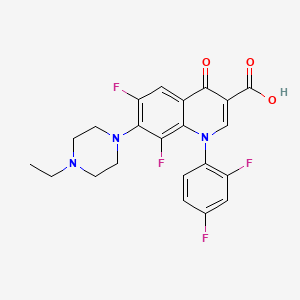
5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a pyrrolidine ring fused with a thiazolidinone ring
Preparation Methods
The synthesis of 5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include pyrrolidine-2-one, pyrrolidine-2,5-diones, and other thiazolidinone derivatives . Compared to these compounds, 5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one has unique structural features that may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C11H14N2OS2 |
|---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
(5E)-5-[(2Z)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H14N2OS2/c1-2-13-7-3-4-8(13)5-6-9-10(14)12-11(15)16-9/h5-6H,2-4,7H2,1H3,(H,12,14,15)/b8-5-,9-6+ |
InChI Key |
VXDMQGYKVBQJGW-LDFAFZTOSA-N |
Isomeric SMILES |
CCN\1CCC/C1=C/C=C/2\C(=O)NC(=S)S2 |
Canonical SMILES |
CCN1CCCC1=CC=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide](/img/structure/B12891885.png)
![(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)




![2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran](/img/structure/B12891933.png)






![5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12891967.png)
